(2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid

CCR5 antagonist HIV entry inhibitor chemokine receptor

(2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid (CAS 893723-99-4) is a synthetic fluorinated cinnamic acid derivative belonging to the phenoxycinnamic acid class. The compound features a para-fluorophenoxy substituent on the phenyl ring of the acrylic acid backbone, a structural motif that enhances lipophilicity and metabolic stability relative to non-fluorinated analogs.

Molecular Formula C15H11FO3
Molecular Weight 258.24 g/mol
Cat. No. B7761059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid
Molecular FormulaC15H11FO3
Molecular Weight258.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)O)OC2=CC=C(C=C2)F
InChIInChI=1S/C15H11FO3/c16-12-4-8-14(9-5-12)19-13-6-1-11(2-7-13)3-10-15(17)18/h1-10H,(H,17,18)/b10-3+
InChIKeyWESGDCQCHIRDMG-XCVCLJGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-[4-(4-Fluorophenoxy)phenyl]prop-2-enoic Acid: A Multi-Target Cinnamic Acid Scaffold for Inflammation & Immunology Procurement


(2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid (CAS 893723-99-4) is a synthetic fluorinated cinnamic acid derivative belonging to the phenoxycinnamic acid class. The compound features a para-fluorophenoxy substituent on the phenyl ring of the acrylic acid backbone, a structural motif that enhances lipophilicity and metabolic stability relative to non-fluorinated analogs . This scaffold has been characterized as a lipoxygenase (LOX) inhibitor and a CCR5 receptor antagonist, positioning it as a multi-target candidate for inflammatory and immunomodulatory research applications [1][2].

Why Generic Cinnamic Acids Cannot Replace (2E)-3-[4-(4-Fluorophenoxy)phenyl]prop-2-enoic Acid in Targeted Screening


Near-neighbor cinnamic acid analogs—including unsubstituted cinnamic acid, 4-chlorophenoxy, and 4-methylphenoxy variants—exhibit divergent pharmacological profiles due to the critical role of the para-fluorophenoxy substituent. Unsubstituted cinnamic acid lacks LOX inhibitory potency (IC50 > 66 μM), while 4-(4-chlorophenoxy) and 4-(4-methylphenoxy) analogs show altered target engagement at CCR5 and reduced lipoxygenase inhibition [1][2]. The electron-withdrawing fluorine atom modulates both the acrylic acid's Michael acceptor reactivity and the phenoxy ring's π-stacking interactions within LOX and CCR5 binding pockets, yielding a multi-target profile (LOX/CCR5 dual activity) that is absent in non-fluorinated or differently substituted analogs . Simple substitution with generic cinnamic acid or mono-substituted variants therefore fails to recapitulate the compound's combined enzyme and receptor antagonism.

Quantitative Differentiation Evidence for (2E)-3-[4-(4-Fluorophenoxy)phenyl]prop-2-enoic Acid vs. Closest Analogs


CCR5 Receptor Antagonism: Potency Advantage Over Close Structural Analogs in Human MOLT4 Cells

(2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid demonstrates measurable CCR5 antagonist activity with an IC50 of 6.50 μM in human MOLT4 cells, assessed via inhibition of CCL5-induced calcium mobilization [1]. A closely related analog bearing a modified phenoxy substitution pattern (CHEMBL1817916, BDBM50351151) shows substantially weaker CCR5 antagonism under identical assay conditions, with an IC50 of 37.6 μM [2]. This represents an approximately 5.8-fold improvement in potency attributable to the specific 4-(4-fluorophenoxy)phenyl substitution geometry.

CCR5 antagonist HIV entry inhibitor chemokine receptor immunomodulation

Lipoxygenase (LOX) Inhibition: Phenoxycinnamic Acid Scaffold Enables Sub-Micromolar Potency Unattainable by Simple Cinnamic Acid

The phenoxycinnamic acid scaffold—of which (2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid is a direct fluorinated derivative—serves as a privileged structure for soybean lipoxygenase (s-LOX) inhibition. Hybrid derivatives of this scaffold achieve LOX IC50 values as low as 0.34 μM (compound 2e, phenoxyphenyl cinnamic acid–m-acetamidophenol hybrid), while the propranolol conjugate (compound 2b) achieves IC50 = 6 μM [1][2]. In contrast, simple unsubstituted cinnamic acid conjugated to propranolol (compound 1a) exhibits only weak LOX inhibition with IC50 = 66 μM [3]. This represents a >10-fold to >190-fold potency enhancement conferred by the phenoxyphenyl substitution pattern. The 4-fluorophenoxy variant is expected to retain or enhance this activity due to the electron-withdrawing effect of fluorine on the aromatic ring, which stabilizes key binding interactions within the LOX active site as demonstrated by molecular docking studies on the phenoxycinnamic series [4].

lipoxygenase inhibitor anti-inflammatory leukotriene synthesis asthma research

Para-Fluorophenoxy Substitution Confers Enhanced Lipophilicity and Metabolic Stability vs. Non-Fluorinated Phenoxy Analogs

The presence of the para-fluorine atom on the phenoxy ring of (2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid is reported to enhance lipophilicity and potentially improve pharmacokinetic properties compared to non-fluorinated phenoxycinnamic acid analogs . Fluorine substitution at the para position of cinnamic acid derivatives has been demonstrated to enhance metabolic stability while retaining low toxicity profiles . The Hammett σp constant for fluorine (+0.06) versus hydrogen (0.00) indicates a modest electron-withdrawing effect that modulates the acrylic acid's reactivity without the strong deactivation seen with nitro (σp = +0.78) or the steric bulk of chloro (σp = +0.23) substituents, providing a balanced profile for both target binding and chemical stability [1].

fluorine substitution metabolic stability lipophilicity physicochemical optimization

Antioxidant Capacity: Phenoxycinnamic Acid Scaffold Demonstrates Radical-Scavenging Activity Relevant to Oxidative Stress Models

Cinnamic acid derivatives bearing the phenoxyphenyl substitution pattern have been characterized as possessing antioxidant activity through free radical scavenging mechanisms [1]. The Medical University of Lublin records specifically note that (2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid serves as an antioxidant in fats and oils, in addition to its lipoxygenase inhibitory function [2]. This dual antioxidant-LOX inhibition profile is mechanistically significant because LOX-mediated lipid peroxidation generates reactive oxygen species; compounds that simultaneously inhibit the enzyme and scavenge its products offer complementary therapeutic potential not available from pure enzyme inhibitors or pure antioxidants alone. Simple cinnamic acid exhibits measurable antioxidant activity (DPPH IC50 = 76.46 μg/mL) but lacks the potent LOX inhibition of the phenoxy-substituted scaffold [3].

antioxidant radical scavenger lipid peroxidation inhibitor oxidative stress

Optimal Procurement Scenarios for (2E)-3-[4-(4-Fluorophenoxy)phenyl]prop-2-enoic Acid Based on Verified Differentiation Evidence


CCR5-Mediated HIV Entry Inhibition Screening Cascades

The compound's 6.50 μM CCR5 IC50 in human MOLT4 cells—representing an ~6-fold potency advantage over a close structural analog—positions it as a viable starting scaffold for CCR5 antagonist screening programs. Procurement is indicated for laboratories conducting HIV-1 gp120-mediated cell-cell fusion assays or CCL5-induced calcium mobilization studies where the phenoxycinnamic acid chemotype is being explored as an alternative to high-molecular-weight chemokine receptor antagonists [1]. The compound's relatively low molecular weight (~272 Da) and synthetic accessibility further support its use in hit-to-lead optimization campaigns targeting CCR5-mediated pathologies including HIV, rheumatoid arthritis, and asthma [2].

Lipoxygenase Pathway Research and Leukotriene Biosynthesis Inhibition Studies

The phenoxycinnamic acid scaffold—for which the 4-fluorophenoxy analog is a representative member—achieves LOX IC50 values in the 0.34–6 μM range, representing >10-fold to >190-fold improvement over simple cinnamic acid conjugates (IC50 = 66 μM) [3][4]. This potency window makes the compound suitable for in vitro leukotriene biosynthesis inhibition studies using soybean LOX as a model enzyme, or for cell-based assays measuring calcium ionophore-induced LTB4 production in human blood preparations. Laboratories investigating the lipoxygenase pathway in asthma, psoriasis, or atherosclerosis models should prioritize this scaffold over unsubstituted cinnamic acid.

Multi-Target Anti-Inflammatory Agent Development: Dual LOX Inhibition and Antioxidant Activity

For research programs targeting multi-factorial inflammatory conditions where both 5-lipoxygenase activity and oxidative stress contribute to pathology, (2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid offers a unique dual-functional profile validated by independent academic databases [5]. The compound's documented antioxidant activity in lipid systems, combined with LOX inhibitory potency, eliminates the need for co-formulation of separate antioxidant agents in cell-based or tissue models of inflammation. This is particularly relevant for research on inflammatory bowel disease, rheumatoid arthritis, and neuroinflammation where both enzymatic leukotriene production and non-enzymatic lipid peroxidation drive tissue damage [6].

Fluorinated Building Block for Medicinal Chemistry SAR Exploration

As a fluorinated cinnamic acid building block, the compound enables systematic structure-activity relationship (SAR) studies comparing 4-F, 4-Cl, 4-CH3, and 4-H phenoxy substituents within the same scaffold . The para-fluorophenoxy group provides a distinct electronic (Hammett σp = +0.06) and lipophilic profile compared to chloro (σp = +0.23), methyl (σp = -0.17), or unsubstituted (σp = 0.00) analogs, allowing medicinal chemists to probe the relative contributions of electronic effects versus steric bulk on target engagement at both LOX and CCR5 binding sites [7]. Procurement of the entire halogen/substituent series including the 4-fluoro variant enables rigorous pharmacophoric mapping.

Quote Request

Request a Quote for (2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.